N-Methyl-4-morpholin-4-ylbutan-1-amine

Description

Introduction to N-Methyl-4-morpholin-4-ylbutan-1-amine

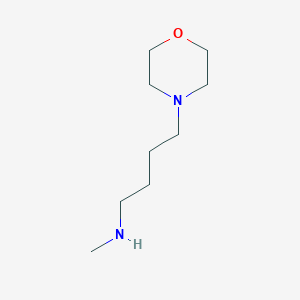

This compound stands as a prime example of how morpholine-containing compounds can be modified to create versatile synthetic intermediates and bioactive molecules. The compound's structure incorporates a morpholine ring, which is a six-membered heterocycle containing both oxygen and nitrogen atoms, connected through a four-carbon aliphatic chain to a methylated primary amine group. This structural arrangement provides the molecule with multiple reactive sites and conformational flexibility that significantly influence its chemical behavior and potential biological activity.

The significance of this compound extends beyond its individual properties, as it serves as a representative member of a broader class of morpholine-containing aliphatic amines. These compounds have found applications in various fields, including pharmaceutical research, where the morpholine moiety often contributes to improved solubility and bioavailability of drug candidates. Additionally, the presence of both secondary and tertiary amine functionalities within the molecule creates opportunities for diverse chemical transformations and intermolecular interactions.

Recent advances in analytical techniques have enabled detailed characterization of such compounds, revealing intricate details about their conformational preferences and electronic structures. These insights have proven invaluable for understanding how molecular geometry influences reactivity patterns and biological activity. The compound's relatively simple structure belies the complexity of its conformational landscape, which involves multiple low-energy conformations arising from rotation around carbon-carbon and carbon-nitrogen bonds throughout the flexible aliphatic chain.

Chemical Identity and Nomenclature

The systematic identification and naming of this compound follows established conventions in organic chemistry, with particular attention to the hierarchical naming of heterocyclic systems and substituted amines. The compound's identity is firmly established through multiple analytical techniques and computational methods, providing a comprehensive understanding of its molecular structure and properties. Various naming systems and registry numbers have been assigned to ensure unambiguous identification across different chemical databases and literature sources.

IUPAC Naming Conventions

According to International Union of Pure and Applied Chemistry guidelines, this compound is systematically named as this compound, reflecting the priority given to the primary amine functional group as the principal chain. The name construction begins with identification of the longest carbon chain containing the primary amine, which serves as the parent structure. The four-carbon chain (butan-1-amine) forms the backbone, with the morpholine substituent attached at the fourth carbon position. The N-methyl designation indicates methylation of the primary amine nitrogen atom, distinguishing this compound from its unmethylated analog.

An alternative acceptable International Union of Pure and Applied Chemistry name for this compound is N-methyl-4-(4-morpholinyl)-1-butanamine, which more explicitly describes the morpholine substitution pattern. This naming convention emphasizes the morpholinyl group as a substituent on the butanamine chain, providing clarity about the connectivity between the morpholine ring and the aliphatic chain. Both naming approaches are chemically equivalent and accurately represent the molecular structure, though the former is more commonly encountered in chemical literature and databases.

The structural complexity of the compound requires careful attention to stereochemical considerations in naming, although this particular molecule lacks chiral centers that would necessitate stereochemical descriptors. However, the morpholine ring can adopt different conformational states, which, while not reflected in the International Union of Pure and Applied Chemistry name, significantly influence the compound's three-dimensional structure and properties. The naming system successfully captures the essential connectivity and functional group relationships that define the compound's chemical identity.

Synonyms and Registry Numbers

This compound is registered under the Chemical Abstracts Service number 938459-05-3, which serves as its unique numerical identifier in chemical databases worldwide. This registry number was first assigned when the compound was initially documented in chemical literature, with the earliest recorded entry dating to May 28, 2009, according to PubChem database records. The compound has undergone periodic updates in various databases, with the most recent modification recorded on May 18, 2025, reflecting ongoing research interest and characterization efforts.

Several alternative names and synonyms exist for this compound, reflecting different naming conventions and database systems. These include this compound (using uppercase formatting common in some databases), N-Methyl-4-morpholinobutan-1-amine (omitting the hyphen in the morpholin designation), and METHYL[4-(MORPHOLIN-4-YL)BUTYL]AMINE (emphasizing the methylated amine structure). Additionally, the compound bears the molecular formula identifier MFCD09055311 in various chemical supply catalogs and databases.

| Identifier Type | Value | Source |

|---|---|---|

| Chemical Abstracts Service Number | 938459-05-3 | PubChem, Chemical databases |

| Molecular Formula Identifier | MFCD09055311 | Chemical suppliers |

| International Chemical Identifier Key | JCDQWSPFGGIJDO-UHFFFAOYSA-N | Computational chemistry databases |

| PubChem Compound Identifier | 28063880 | PubChem database |

The International Chemical Identifier Key JCDQWSPFGGIJDO-UHFFFAOYSA-N provides a unique hash-based identifier derived from the compound's molecular structure, enabling unambiguous identification across different software systems and databases. This standardized approach to chemical identification has become increasingly important as chemical databases have expanded and interconnected, requiring robust methods for avoiding confusion between structurally similar compounds.

Structural Characteristics

The structural architecture of this compound exhibits remarkable complexity despite its relatively modest molecular size, encompassing both rigid heterocyclic components and flexible aliphatic segments. The compound's structure can be analyzed through multiple perspectives, including its molecular geometry, conformational preferences, and electronic characteristics. Understanding these structural features provides crucial insights into the compound's chemical reactivity, physical properties, and potential biological activities.

The molecular formula C9H20N2O corresponds to a molecular weight of 172.27 grams per mole, with the compound containing twenty hydrogen atoms, nine carbon atoms, two nitrogen atoms, and one oxygen atom. This composition reflects the presence of multiple functional groups, including the morpholine heterocycle, aliphatic methylene groups, and methylated amine functionality. The compound exhibits one hydrogen bond donor site and multiple hydrogen bond acceptor sites, contributing to its potential for intermolecular interactions and influencing its solubility characteristics.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is dominated by the conformational preferences of its constituent structural elements, particularly the morpholine ring system and the flexible butyl chain connecting to the methylated amine group. Recent computational and experimental studies on morpholine-containing compounds have revealed that the morpholine ring preferentially adopts chair conformations, with two primary forms designated as Chair-Equatorial and Chair-Axial based on the orientation of the nitrogen substituent. These conformational preferences directly influence the overall three-dimensional structure of this compound.

Advanced spectroscopic investigations using infrared resonant vacuum ultraviolet mass-analyzed threshold ionization spectroscopy have demonstrated that morpholine rings exist in equilibrium between Chair-Equatorial and Chair-Axial conformers, with the Chair-Equatorial form being energetically favored by approximately 109 ± 4 wavenumbers. This energy difference translates to a significant population bias toward the Chair-Equatorial conformation under normal conditions. In the context of this compound, the butyl chain substitution at the morpholine nitrogen would be expected to influence this conformational equilibrium, potentially stabilizing one form over the other through steric and electronic effects.

The flexible butyl chain connecting the morpholine ring to the methylated amine terminus introduces additional conformational complexity, with five rotatable bonds contributing to a substantial number of potential low-energy conformations. Computational modeling suggests that the compound can adopt multiple conformational states, with the relative populations of these conformers depending on environmental factors such as temperature, solvent interactions, and intermolecular forces. The conformational flexibility of the butyl chain allows the compound to adapt its three-dimensional structure in response to different chemical environments, potentially explaining its versatility in various chemical and biological contexts.

| Structural Parameter | Value | Method |

|---|---|---|

| Molecular Weight | 172.27 g/mol | Experimental |

| Rotatable Bonds | 5 | Computational |

| Hydrogen Bond Donors | 1 | Computational |

| Topological Polar Surface Area | 24.5 Ų | Computational |

| Boiling Point | 250.8 ± 25.0 °C | Predicted |

| Density | 0.933 ± 0.06 g/cm³ | Predicted |

Electronic Structure and Bonding Motifs

The electronic structure of this compound reflects the complex interplay between its various functional groups, with particular emphasis on the electron-rich nitrogen atoms and their influence on the compound's chemical behavior. Morpholine-containing compounds have been extensively studied using density functional theory calculations, revealing important insights into their highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics. These electronic properties directly influence the compound's reactivity patterns, including its nucleophilic character and potential for participating in various chemical transformations.

The morpholine ring system contributes significantly to the compound's electronic structure through its oxygen and nitrogen heteroatoms, which possess lone pairs of electrons that can participate in various types of chemical interactions. Computational studies on related morpholine compounds have demonstrated that the nitrogen atom's nonbonding orbital typically constitutes the highest occupied molecular orbital, making these compounds effective nucleophiles and potential electron donors. In this compound, both the morpholine nitrogen and the terminal methylated amine contribute to the overall electron density distribution and reactivity profile.

The predicted acid dissociation constant value of 10.70 ± 0.10 for this compound indicates that the compound exhibits basic character, consistent with the presence of amine functionalities. This basicity primarily arises from the terminal methylated amine group, which can readily accept protons under appropriate conditions. The morpholine nitrogen, being incorporated into the heterocyclic ring and substituted with the butyl chain, exhibits different electronic characteristics compared to the terminal amine, contributing to the compound's overall electronic complexity.

Advanced theoretical calculations on morpholine-containing fluorescent probes have revealed that morpholine substituents can significantly influence the electronic properties of attached molecular systems through both inductive and mesomeric effects. In the case of this compound, the morpholine ring likely modulates the electronic density at the terminal amine through the intervening butyl chain, though this effect would be expected to be relatively modest due to the distance separating these functional groups. Nevertheless, this electronic communication may contribute to the compound's unique reactivity profile and distinguish it from simpler aliphatic amines or morpholine derivatives.

Properties

IUPAC Name |

N-methyl-4-morpholin-4-ylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-10-4-2-3-5-11-6-8-12-9-7-11/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDQWSPFGGIJDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650864 | |

| Record name | N-Methyl-4-(morpholin-4-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938459-05-3 | |

| Record name | N-Methyl-4-morpholinebutanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938459-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-4-(morpholin-4-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-Methyl-4-morpholin-4-ylbutan-1-amine (also known as morpholine derivative) is a compound with significant potential in medicinal chemistry due to its unique structural features, including a morpholine ring and a butanamine chain. This article explores its biological activity, including antimicrobial properties, central nervous system (CNS) effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the morpholine moiety contributes to its characteristics as a secondary amine, enhancing its nucleophilic properties. This compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties similar to other morpholine derivatives. Studies suggest effectiveness against both bacterial and fungal strains. For instance, related compounds have shown significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported in the low micromolar range .

| Compound | Target Pathogen | MIC (µM) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | 6.3 |

| 4PP-2 (analog) | Mycobacterium tuberculosis | 2.0 |

CNS Activity

This compound has also been investigated for its CNS activity . Some derivatives have shown potential as anxiolytics or antidepressants due to their ability to modulate neurotransmitter systems. The morpholine structure is known for its ability to cross the blood-brain barrier, which is crucial for CNS-targeting drugs .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various morpholine derivatives found that this compound demonstrated significant inhibition of bacterial growth in vitro. The compound was tested against multiple strains, including resistant strains of Escherichia coli and Staphylococcus aureus, showing promising results that warrant further exploration in clinical settings .

Case Study 2: CNS Effects

In another investigation focused on CNS activity, researchers conducted behavioral assays to assess the anxiolytic effects of this compound in rodent models. The results indicated a reduction in anxiety-like behaviors at specific dosages, suggesting potential therapeutic applications for anxiety disorders .

Synthesis and Derivatives

Various synthetic routes have been explored for producing this compound and its analogs. These methods often involve the modification of the morpholine ring or the butanamine chain to enhance biological activity or alter pharmacokinetic properties .

Scientific Research Applications

Medicinal Chemistry Applications

- Drug Development : N-Methyl-4-morpholin-4-ylbutan-1-amine has been investigated for its potential use in developing pharmaceuticals. Its structure allows it to interact with various biological pathways, making it a candidate for drugs targeting neurological disorders and other conditions.

-

Biological Activity : Research indicates that compounds related to this compound exhibit diverse biological activities, including:

- Antidepressant effects

- Anti-inflammatory properties

- Anticancer activity

- Receptor Interaction Studies : Studies have shown that this compound can modulate neurotransmitter receptors, which is crucial for developing treatments for mental health disorders. Its ability to act on serotonin and dopamine receptors has been highlighted in several research articles.

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal explored the antidepressant effects of this compound in animal models. The results indicated significant reductions in depressive-like behaviors, suggesting its potential as a novel treatment for depression.

Case Study 2: Anticancer Properties

Another research project investigated the anticancer properties of this compound against various cancer cell lines. The findings revealed that this compound induced apoptosis in cancer cells, marking it as a promising candidate for further development in oncology.

Comparative Analysis with Related Compounds

This compound shares structural similarities with several other compounds, each exhibiting unique aspects that influence their reactivity and biological activity:

| Compound Name | Structure Feature | Unique Aspect |

|---|---|---|

| 4-Piperidinobutanamine | Contains piperidine instead of morpholine | Different cyclic structure affects reactivity |

| N,N-Dimethylaminoethanol | Aliphatic amine | Simpler structure; less sterically hindered |

| 2-(Morpholinomethyl)phenol | Aromatic ring with morpholine | Incorporates an aromatic system |

These comparisons highlight the versatility of this compound in chemical and biological contexts.

Comparison with Similar Compounds

N,N-Dimethyl-4-phenylbutan-1-amine (21a)

- Structure : Features a phenyl group at the fourth carbon instead of morpholine.

- Synthesis : Prepared via reductive amination of 4-phenylbutan-1-amine with formaldehyde and formic acid under reflux .

- Key differences: Hydrophobicity: Higher logP than N-Methyl-4-morpholin-4-ylbutan-1-amine due to the phenyl group.

2-Chloro-N-methyl-4-phenylbutan-1-amine (10)

- Structure : Chlorine substituent at the second carbon and a phenyl group at the fourth carbon.

- Applications: Likely used as an intermediate in drug synthesis, leveraging halogenated motifs for cross-coupling reactions .

N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-morpholin-4-ylpropan-1-amine

- Structure: Incorporates a tetrahydroquinoline ring and a longer propyl chain linked to morpholine.

- Key differences: Complexity: Extended aromatic system (quinoline) may confer fluorescence or binding affinity to biological targets. Applications: Potential use in medicinal chemistry for targeting central nervous system receptors .

Physicochemical Properties Comparison

Preparation Methods

Preparation via Nucleophilic Substitution Using 1,4-Dichlorobutane and Methylamine

One of the most effective and industrially scalable methods involves the nucleophilic substitution reaction between 1,4-dichlorobutane and methylamine under catalytic conditions. This method is detailed in patent CN110590706B, which, while describing N-methylpyrrolidine synthesis, provides a closely related approach adaptable for morpholine derivatives.

- Reactants: 1,4-dichlorobutane and methylamine aqueous solution (30-50 wt%)

- Catalyst: Potassium iodide (KI) to facilitate halogen exchange and nucleophilic substitution

- Solvent: High boiling ether solvents capable of hydrogen bonding with methylamine, such as diglyme or anisole

- Molar Ratios: 1,4-dichlorobutane to methylamine ratio between 1:3.5 to 1:4.5; KI to 1,4-dichlorobutane ratio approximately 2.5-6:100

- Temperature: 100-120 °C

- Reaction Time: 3-8 hours

- Pressure: Atmospheric pressure

The reaction mixture of 1,4-dichlorobutane, methylamine, potassium iodide, and ether solvent is heated to promote nucleophilic substitution, forming the N-methylated amine intermediate. After reaction completion, the mixture is basified to pH 12-13, followed by distillation to separate methylamine-water azeotrope, N-methylpyrrolidine (or analogous amine), water, and solvent fractions.

This method ensures high yield (>88%) and purity (>99%) and is suitable for industrial-scale production due to its simplicity and cost-effectiveness.

| Parameter | Value/Range |

|---|---|

| Reactants | 1,4-dichlorobutane, methylamine |

| Catalyst | Potassium iodide (KI) |

| Solvent | Diglyme, anisole |

| Molar ratio (1,4-dichlorobutane : methylamine) | 1 : 3.5–4.5 |

| Temperature | 100–120 °C |

| Reaction time | 3–8 hours |

| Pressure | Atmospheric |

| Yield | >88% |

| Purity | >99% |

Note: While this patent explicitly addresses N-methylpyrrolidine, the nucleophilic substitution approach is adaptable for the synthesis of morpholine derivatives by substituting morpholine or morpholine-containing intermediates accordingly.

Morpholine Ring Functionalization via Spiranic Derivative Ring Opening

An alternative route involves the ring opening of spiranic derivatives to introduce the butan-1-amine side chain, followed by N-methylation. This method is exemplified in the synthesis of related compounds such as gepirone, where 4-(4-(pyrimidin-2-yl)piperazin-1-yl)butan-1-amine is prepared by selective ring opening.

- Use of nitrogen nucleophile precursors (e.g., di-tert-butyl iminodicarboxylate, 2,2,2-trifluoroacetamide)

- Reaction in apolar aprotic solvents such as xylene

- Use of inorganic bases (potassium carbonate, cesium carbonate) or organic bases (potassium tert-butoxide)

- Temperature range: 60–160 °C, typically 80–145 °C

- Inert atmosphere (nitrogen or argon)

- Suspension of spiranic derivative in xylene

- Addition of base and nitrogen nucleophile precursor

- Heating under stirring until reaction completion

- Acid-base work-up to isolate the amine intermediate

- Subsequent N-methylation steps if required

This method allows for high-yield synthesis (up to 99%) of amine intermediates structurally related to this compound and can be adapted for its preparation by selecting appropriate nucleophiles and reaction conditions.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic substitution (1,4-dichlorobutane + methylamine) | 1,4-dichlorobutane, methylamine, KI catalyst, diglyme/anisole, 100-120 °C, 3-8 h | High yield and purity, scalable, simple process | Requires careful control of molar ratios and pH |

| Spiranic derivative ring opening | Spiranic derivative, nitrogen nucleophile precursors, bases (K2CO3, Cs2CO3), xylene, 80-145 °C | High yield, selective ring opening, adaptable | Multi-step, requires inert atmosphere |

| Enzymatic amidation (CALB catalysis) | CALB enzyme, CPME solvent, mild temperatures (50-60 °C) | Green chemistry, mild conditions | May require optimization for specific substrates |

Research Findings and Analytical Data

- The nucleophilic substitution method yields products with >99% purity confirmed by NMR and distillation fractionation.

- Spiranic derivative ring opening yields intermediates confirmed by NMR and chromatographic techniques, with yields up to 99%.

- Enzymatic methods demonstrate high conversion rates and product purity without chromatographic purification, verified by GC-MS and NMR.

Q & A

What synthetic methodologies are recommended for laboratory-scale preparation of N-Methyl-4-morpholin-4-ylbutan-1-amine?

Methodological Answer:

A common approach involves nucleophilic substitution or reductive amination to introduce the morpholine and methylamine moieties. Key considerations include:

- Solubility Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reagent compatibility, as morpholine derivatives often require controlled solvation .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from acetone/water mixtures can isolate the product. Monitoring by TLC (silica gel, CH₂Cl₂/MeOH 99:1) ensures reaction completion .

- By-product Mitigation : Adjust stoichiometry of the alkylating agent (e.g., methyl iodide) to minimize over-alkylation.

How can the molecular structure of this compound be rigorously validated?

Methodological Answer:

Use a combination of:

- X-ray Crystallography : Refinement via SHELXL (for small molecules) or WinGX (for data processing) provides precise bond lengths and angles. The morpholine ring’s puckering parameters can be analyzed using Cremer-Pople coordinates to quantify non-planarity .

- Spectroscopy :

- FT-IR : Confirm functional groups (e.g., C-N stretch at ~1,100 cm⁻¹, morpholine ring vibrations) .

- NMR : Assign signals using 2D experiments (HSQC, HMBC) to resolve overlapping peaks in the aliphatic region .

How should discrepancies between spectroscopic and crystallographic data be resolved?

Methodological Answer:

Discrepancies (e.g., NMR-derived conformers vs. crystallographic symmetry) require:

- Dynamic Analysis : Perform variable-temperature NMR to assess conformational flexibility in solution.

- Computational Validation : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with experimental data to identify dominant conformers .

- Multi-technique Cross-validation : Overlay powder XRD patterns with single-crystal data to rule out polymorphism .

What computational strategies model the morpholine ring’s conformational dynamics?

Methodological Answer:

- Cremer-Pople Parameters : Quantify ring puckering amplitude (θ) and phase angle (φ) using crystallographic coordinates to compare with theoretical models .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., explicit water) to study ring-flipping barriers. Tools like GROMACS can correlate simulation data with experimental observations.

- QTAIM Analysis : Evaluate electron density topology at bond critical points to assess ring strain .

How can researchers design experiments to probe biological interactions of this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Use fluorescence polarization or SPR to measure binding affinity with target proteins (e.g., kinases, GPCRs), leveraging morpholine’s role in bioactive molecules .

- Cellular Uptake Studies : Radiolabel the compound (e.g., with ³H) and quantify intracellular accumulation via scintillation counting. Adjust lipophilicity (LogP) using substituents on the butanamine chain .

- Mutagenesis Mapping : Identify key residues in binding pockets by co-crystallizing the compound with engineered protein variants .

What advanced spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₉H₂₀N₂O, MW 172.27) with <1 ppm error .

- Solid-State NMR : Resolve crystallographic disorder in the morpholine ring using ¹³C CP/MAS experiments.

- UV-Vis Spectroscopy : Monitor electronic transitions (e.g., n→σ* for amine groups) to assess solvatochromic effects .

How can reaction conditions be optimized to reduce impurities during synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading (e.g., Pd/C for hydrogenation) to identify Pareto-optimal conditions.

- In-line Analytics : Use ReactIR to track intermediate formation and adjust reagent addition rates.

- By-product Profiling : Employ LC-MS to identify dimers or over-alkylated species; suppress via kinetic control (e.g., low-temperature reactions) .

What strategies validate the compound’s stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–80°C), and UV light. Monitor degradation via HPLC-PDA at 254 nm .

- Metabolic Stability Assays : Incubate with liver microsomes and quantify parent compound depletion using LC-MS/MS.

- Long-term Storage Tests : Store lyophilized samples at -20°C and assess hygroscopicity via Karl Fischer titration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.